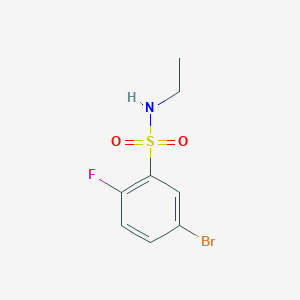

5-Bromo-N-ethyl-2-fluorobenzenesulfonamide

Description

Contextualization of Halogenated Benzenesulfonamides in Organic and Medicinal Chemistry

Halogenated benzenesulfonamides represent a significant class of organic compounds characterized by a benzene (B151609) ring substituted with both a sulfonamide group (-SO₂NHR) and one or more halogen atoms. The introduction of halogens such as bromine, chlorine, and fluorine into the benzenesulfonamide (B165840) structure can profoundly influence the molecule's physicochemical properties. These properties include lipophilicity, metabolic stability, and binding affinity to biological targets.

In the realm of medicinal chemistry, halogenation is a widely employed strategy for optimizing drug candidates. The presence of a halogen can lead to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile. For instance, halogenated benzenesulfonamides have been investigated for a range of biological activities, including their potential as enzyme inhibitors and as imaging agents for tumors. The specific placement and nature of the halogen substituent can fine-tune the molecule's selectivity and potency for its intended biological target.

From an organic chemistry perspective, halogenated benzenesulfonamides serve as versatile intermediates in the synthesis of more complex molecules. The halogen atoms can act as handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures. This synthetic utility makes them valuable building blocks in the development of new chemical entities.

General Significance of Sulfonamide Scaffolds as Research Targets

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history dating back to the discovery of the first commercially available antibiotics. This structural motif is present in a wide array of therapeutic agents, demonstrating its versatility and importance in drug design. The significance of the sulfonamide scaffold stems from its ability to mimic a transition state or to act as a key binding element to biological targets, often through hydrogen bonding interactions.

The broad spectrum of biological activities associated with sulfonamide-containing compounds is remarkable. researchgate.netnih.gov They have been developed as antibacterial, anticancer, anti-inflammatory, and antiviral agents, among others. researchgate.netnih.gov This wide range of applications underscores the privileged nature of the sulfonamide scaffold in drug discovery.

Researchers are continually exploring new applications for sulfonamide derivatives. Their relative ease of synthesis and the ability to readily modify their structure allow for the creation of large libraries of compounds for high-throughput screening. This has led to the identification of novel sulfonamides with promising therapeutic potential against a variety of diseases. The ongoing research in this area highlights the enduring importance of the sulfonamide scaffold as a research target in the quest for new and improved medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGPYZVUNVMPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Bromo N Ethyl 2 Fluorobenzenesulfonamide and Its Analogs

Established Synthetic Pathways to Halogenated Arylsulfonamides

The construction of halogenated arylsulfonamides relies on robust and well-documented chemical transformations. The primary strategy involves the coupling of an arylsulfonyl chloride with an amine, a reaction that is fundamental to the synthesis of most sulfonamides. The regioselective placement of halogen substituents is typically achieved by starting with a pre-halogenated aromatic compound, which is then converted to the required sulfonyl chloride.

Synthesis via Sulfonyl Chloride and Amine Coupling

The most prevalent method for synthesizing arylsulfonamides is the reaction between an arylsulfonyl chloride and a primary or secondary amine. This nucleophilic substitution reaction at the sulfonyl group is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

Ar-SO₂Cl + R-NH₂ → Ar-SO₂NH-R + HCl

This method is widely applicable and benefits from the commercial availability of a vast number of amines and the relative ease of preparing diverse arylsulfonyl chlorides. mit.edu The reaction conditions can be tuned to accommodate a wide range of functional groups on both the amine and the aryl component. Modern variations of this reaction focus on developing milder conditions and more efficient catalysts to improve yields and substrate scope.

Regioselective Introduction of Bromine and Fluorine Substituents

The specific substitution pattern of 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide requires the regioselective placement of a fluorine atom at the C2 position and a bromine atom at the C5 position of the benzene (B151609) ring. This is almost exclusively achieved by starting with an aromatic precursor that already contains these halogens in the desired orientation, such as 1-bromo-4-fluorobenzene.

The synthesis of the key intermediate, 5-bromo-2-fluorobenzenesulfonyl chloride, proceeds via electrophilic aromatic substitution. msu.edu The process typically involves two main steps:

Sulfonation : The starting material, 1-bromo-4-fluorobenzene, is treated with a strong sulfonating agent, like chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H) onto the ring. nih.govlibretexts.org The directing effects of the existing halogen substituents guide the sulfonation to the correct position. The fluorine atom is an ortho-, para-director, and the bromine atom is also an ortho-, para-director. In 1-bromo-4-fluorobenzene, the position ortho to the fluorine and meta to the bromine (the C2 position relative to fluorine) is sterically and electronically favored for sulfonation.

Chlorination : The resulting 5-bromo-2-fluorobenzenesulfonic acid is then converted to the corresponding sulfonyl chloride (-SO₂Cl) by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

This approach ensures that the bromine and fluorine atoms are positioned correctly in the final molecule. The synthesis of arylsulfonyl chlorides can also be achieved from anilines via diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source, a process amenable to continuous flow technologies for safer and more scalable production. nih.govresearchgate.net

Specific Synthetic Routes for this compound

The synthesis of the title compound is a two-step process that begins with the formation of the crucial 5-bromo-2-fluorobenzenesulfonyl chloride intermediate, followed by its reaction with ethylamine (B1201723).

Step 2: Synthesis of this compound The resulting 5-bromo-2-fluorobenzenesulfonyl chloride is then reacted with ethylamine in the presence of a base (e.g., pyridine, triethylamine (B128534), or sodium carbonate) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to afford the final product, this compound.

Optimizing Reaction Conditions for High Purity and Yield

The efficiency of the final amine coupling step is highly dependent on several reaction parameters. Optimization of these conditions is crucial for achieving high yield and purity, minimizing side reactions, and simplifying purification. Key factors to consider include the choice of base, solvent, temperature, and reaction time.

Interactive Table 1: Optimization of Sulfonamide Synthesis

| Parameter | Condition A | Condition B | Condition C | Condition D | Effect on Yield/Purity |

|---|---|---|---|---|---|

| Base | Pyridine | Triethylamine | K₂CO₃ | LiOH·H₂O | Stronger, non-nucleophilic bases generally improve reaction rates. Heterogeneous bases can simplify workup. |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Toluene | Solvent polarity can influence reaction rate and solubility of reactants and products. |

| Temperature | 0 °C | Room Temp. | 50 °C | Reflux | Higher temperatures can increase reaction rates but may also lead to side products or decomposition. |

| Reaction Time | 1 hour | 4 hours | 12 hours | 24 hours | Insufficient time leads to incomplete conversion, while excessive time can promote side reactions. |

By systematically varying these parameters, an optimal set of conditions can be established. For instance, using a hindered base like triethylamine can prevent it from acting as a competing nucleophile. Low-temperature conditions (0 °C to room temperature) are often sufficient and help to maintain high selectivity.

Development of Scalable Synthetic Protocols

Transitioning a synthetic route from a laboratory scale to an industrial or pilot-plant scale introduces new challenges. For the synthesis of this compound, scalability requires consideration of factors such as cost of reagents, safety of the process, and efficiency of purification.

The use of highly corrosive and hazardous reagents like chlorosulfonic acid necessitates specialized equipment and handling procedures to ensure safety on a larger scale. nih.gov Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of arylsulfonyl chlorides. nih.govresearchgate.net Flow reactors provide better control over reaction temperature and mixing, reduce the volume of hazardous reagents handled at any given time, and can lead to higher yields and purity in a safer, more automated, and scalable manner. researchgate.net

For the final coupling step, process optimization would focus on using inexpensive and readily available bases and solvents, minimizing reaction times, and developing a robust purification protocol, such as crystallization, to avoid costly and time-consuming chromatography.

Advanced Chemical Transformations and Derivatization Techniques

The this compound scaffold can be further modified to generate a library of analogs for structure-activity relationship (SAR) studies in drug discovery. The bromine atom at the C5 position serves as a versatile synthetic handle for various cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.

Suzuki-Miyaura Coupling : This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). organic-chemistry.orgyoutube.com This enables the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the C5 position. nih.govresearchgate.net

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine, providing access to a range of 5-amino-substituted analogs. wikipedia.orglibretexts.org

These transformations significantly expand the chemical diversity that can be accessed from the parent compound, allowing for the fine-tuning of its pharmacological properties.

Interactive Table 2: Derivatization of this compound via Cross-Coupling

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-N-ethyl-2-fluorobenzenesulfonamide |

| Suzuki-Miyaura | Methylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | N-ethyl-2-fluoro-5-methylbenzenesulfonamide |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | N-ethyl-2-fluoro-5-morpholinobenzenesulfonamide |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 5-Anilino-N-ethyl-2-fluorobenzenesulfonamide |

These advanced methodologies are indispensable in modern medicinal chemistry for the efficient exploration of chemical space around a lead compound. ajchem-b.com

Photoredox-Catalyzed Functionalization of Related Systems

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild conditions for the formation of a wide range of chemical bonds. nih.gov This strategy relies on the use of photocatalysts, such as ruthenium or iridium complexes and organic dyes, that can be excited by visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. nih.govnih.gov

While specific photoredox-catalyzed reactions on this compound are not extensively documented, the principles can be applied to functionalize related aromatic and heteroaromatic systems. nih.gov For instance, C–H functionalization reactions enabled by photoredox catalysis allow for the direct introduction of new substituents onto an aromatic ring, bypassing the need for pre-functionalized starting materials. nih.gov This approach could be used to modify the benzenesulfonamide (B165840) core, potentially at positions other than the bromine-substituted carbon, to generate novel analogs.

Key strategies in photoredox catalysis that could be applied include:

Minisci-type Reactions: Alkyl radicals, generated from precursors like carboxylic acids or trifluoroborates under photocatalytic conditions, can be added to electron-deficient aromatic rings. nih.govnih.govresearchgate.net This could enable the introduction of alkyl groups to the sulfonamide scaffold.

Dual Catalysis Systems: The combination of photoredox catalysis with another catalytic cycle, such as nickel or gold catalysis, has expanded the scope of cross-coupling reactions. scispace.comnih.gov This dual approach could facilitate the coupling of the bromo-substituted arene with various partners under exceptionally mild conditions. scispace.com

The application of these methods provides a sustainable and efficient pathway for the late-stage functionalization of complex molecules, offering a route to analogs that would be difficult to access through traditional methods. nih.gov

Copper-Mediated Cross-Coupling Reactions for Analog Preparation

Copper-catalyzed cross-coupling reactions are a highly effective and economical method for forming carbon-nitrogen (C–N) bonds, providing a direct route to N-aryl sulfonamides. thieme-connect.comtandfonline.com This methodology is particularly relevant for the preparation of analogs of this compound, where the N-ethyl group is replaced by various aryl or heteroaryl substituents.

The general approach involves the coupling of a primary or secondary sulfonamide with an aryl halide (iodide, bromide, or chloride) in the presence of a copper catalyst, a ligand, a base, and a suitable solvent. nih.govresearchgate.net These reactions often benefit from being less sensitive to air and moisture compared to their palladium-catalyzed counterparts. thieme-connect.com

Several catalytic systems have been developed to facilitate this transformation with high efficiency. Key components include:

Copper Source: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are commonly employed. nih.govresearchgate.net

Ligand: The choice of ligand is crucial for catalytic activity. Ligands such as N,N-dimethylglycine, oxalamides, or 4-hydroxypicolinamides have been shown to be effective in promoting the coupling. nih.govresearchgate.net However, ligand-free systems have also been successfully developed, increasing the practical and economic appeal of the method. tandfonline.com

Base: An inorganic base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required to facilitate the reaction. tandfonline.comresearchgate.net

Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are typically used. tandfonline.comnih.gov

The table below summarizes representative conditions for copper-mediated N-arylation of sulfonamides.

| Catalyst System | Aryl Halide | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| CuI / N,N-dimethylglycine | Aryl Bromides | K₃PO₄ | Dioxane | 100 °C | researchgate.net |

| Cu₂O / Oxalamide Ligand | (Hetero)Aryl Bromides | Not specified | Not specified | 100 °C | nih.gov |

| CuI (Ligand-Free) | Aryl Bromides | Cs₂CO₃ | DMF | 135 °C | tandfonline.com |

| CuI / N-methylglycine | Aryl Iodides | K₃PO₄ | Dioxane | 100 °C | researchgate.net |

This strategy allows for the coupling of a wide range of sulfonamides with diverse aryl and heteroaryl bromides, making it a powerful tool for generating extensive libraries of analogs for further study. tandfonline.com

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for rapidly building molecular complexity and generating libraries of structurally diverse compounds from simple precursors. nih.govnih.gov

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov Sulfonamides can be incorporated into Ugi-type products through several strategies. For instance, a sulfonamide-containing carboxylic acid or amine can be used as one of the primary components.

A more integrated approach involves a tandem N-sulfonylation/Ugi reaction. rsc.orgresearchgate.net In this strategy, a sulfonyl chloride reacts with an amino acid (like glycine) to generate an N-sulfonyl amino acid in situ. This intermediate then serves as the carboxylic acid component in a subsequent Ugi reaction with an aldehyde, an amine, and an isocyanide. rsc.org This one-pot, five-component process efficiently generates complex pseudopeptide structures appended with a sulfonamide moiety, offering a streamlined route to novel and diverse chemical entities. rsc.orgresearchgate.net

The key advantage of using MCRs is the ability to systematically vary each of the starting materials, leading to the rapid generation of a large library of analogs from a common sulfonamide scaffold. This high degree of atom economy and operational simplicity makes MCRs an attractive strategy for exploratory drug discovery and materials science. acs.org

Purification and Characterization Methodologies in Synthesis

Following the synthesis of this compound or its analogs, rigorous purification and characterization are essential to confirm the identity and purity of the final product.

Purification: The primary methods for purifying solid organic compounds are column chromatography and recrystallization.

Column Chromatography: This technique is widely used to separate the desired product from unreacted starting materials, catalysts, and byproducts. A typical procedure involves dissolving the crude reaction mixture and adsorbing it onto a solid stationary phase (e.g., silica (B1680970) gel). A solvent system (eluent), often a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate, is then passed through the column to separate the components based on their differing polarities. nih.gov

Recrystallization: This method is used to obtain highly pure crystalline material. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. Methanol is an example of a solvent that can be used for the recrystallization of sulfonamide derivatives. nih.gov

Characterization: Once purified, the compound's structure and purity are confirmed using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the compound's molecular weight, allowing for the determination of its elemental formula. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups. For a sulfonamide, characteristic absorption bands would be expected for the S=O stretches of the sulfonyl group and the N-H bond (if present). researchgate.net

Melting Point Analysis: The melting point of a crystalline solid is a physical constant that serves as an important indicator of its purity. A sharp melting range typically indicates a pure compound.

Together, these purification and characterization methods ensure that the synthesized compound is of the required quality for any subsequent application or study.

Elucidation of Reaction Mechanisms Pertaining to 5 Bromo N Ethyl 2 Fluorobenzenesulfonamide Synthesis and Transformations

Mechanistic Pathways of Sulfonamide Bond Formation

The formation of the sulfonamide functional group is a cornerstone of organic synthesis, often pivotal in the creation of pharmaceuticals. wikipedia.org The most classic and widely utilized method for constructing the S-N bond in compounds like 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide involves the reaction of a sulfonyl halide with a primary or secondary amine. wikipedia.orgthieme-connect.com

The synthesis typically starts with 5-bromo-2-fluorobenzenesulfonyl chloride and ethylamine (B1201723). The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of ethylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride. This is generally the rate-determining step.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate. The sulfur atom temporarily bears a negative charge, and the nitrogen atom acquires a positive charge.

Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bonds. The chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be a second molecule of ethylamine or an added base like pyridine, removes a proton from the positively charged nitrogen atom to yield the final, neutral sulfonamide product and an ammonium (B1175870) salt byproduct. wikipedia.org

While this direct acylation is the most common pathway, alternative strategies involving catalytic oxidation or coupling reactions have been developed, which can proceed through either radical or ionic mechanisms. thieme-connect.com

Radical Intermediates and Their Role in Halogenation Reactions

Free-radical halogenation is a type of substitution reaction characteristic of alkanes and alkyl-substituted aromatic compounds, typically initiated by UV light or a radical initiator. wikipedia.orgyoutube.com This mechanism involves a chain reaction with three distinct phases: initiation, propagation, and termination. wikipedia.org

Initiation: A halogen molecule (e.g., Br₂) undergoes homolytic cleavage when exposed to heat or light, forming two halogen radicals (2 Br•).

Propagation: A halogen radical abstracts a hydrogen atom from the organic substrate to form a carbon-centered radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

In the context of this compound, radical mechanisms are more relevant to the synthesis of its precursors or potential side reactions rather than the sulfonamide bond formation itself. For instance, the bromination of a substituted benzene (B151609) ring can, under certain conditions, involve radical pathways, especially at a benzylic position. youtube.comlibretexts.org However, direct halogenation of the aromatic ring itself more commonly proceeds via electrophilic aromatic substitution. The stability of radical intermediates follows the order: tertiary > secondary > primary, which influences the regioselectivity of such reactions. wikipedia.org

Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems

The fluorine atom in this compound makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is a classical method for functionalizing electron-poor aromatic rings. nih.govnih.gov The mechanism is a two-step addition-elimination process. core.ac.uk

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, such as the sulfonyl group (-SO₂NEtH) and the halogen atoms (-F, -Br). These groups polarize the ring, making the carbon atom more electrophilic. The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.govcore.ac.ukstackexchange.com

Elimination of Leaving Group: The aromaticity of the ring is restored in the second, typically fast, step. The leaving group, in this case, the fluoride (B91410) ion, is expelled. core.ac.ukstackexchange.com

Investigations into the Impact of Halogen Substituents on Reaction Kinetics and Thermodynamics

The substituents on an aromatic ring profoundly influence the rate and outcome of its reactions. In this compound, the fluorine, bromine, and N-ethylsulfonamide groups all act as electron-withdrawing groups (EWGs) through the inductive effect (-I effect). ucsb.eduopenstax.org

Fluorine: As the most electronegative element, fluorine exerts a very strong -I effect. While it can donate electron density through resonance (+R effect), its inductive effect is dominant. This strong electron withdrawal deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). stackexchange.comopenstax.org The stabilization of the Meisenheimer intermediate is the key kinetic factor.

Sulfonamide Group: The -SO₂NEtH group is a potent deactivating group due to the strong electron-withdrawing nature of the sulfonyl moiety.

The combined effect of these groups makes the aromatic ring of this compound highly electron-deficient. This has significant thermodynamic and kinetic consequences. Kinetically, the rate of SNAr at the fluorine-bearing carbon is greatly accelerated because the high electron withdrawal stabilizes the transition state leading to the Meisenheimer complex. stackexchange.comnih.gov Thermodynamically, while the starting material is stabilized by these electronegative groups, the formation of the negatively charged Meisenheimer complex is made more favorable than it would be on an unactivated ring.

Application of Spectroscopic and Computational Techniques for Mechanistic Proof

Elucidating the complex mechanisms involved in the synthesis and transformation of molecules like this compound relies heavily on a combination of spectroscopic and computational methods. These tools provide evidence for proposed reaction pathways, intermediates, and final structures. nih.gov

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: This technique is used to identify functional groups. For sulfonamides, characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are observed, typically in the regions of 1325-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The N-H stretch can also be identified. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation. ¹H NMR can confirm the presence of the ethyl group and the aromatic protons, while ¹³C NMR shows the carbon skeleton. ¹⁹F NMR is particularly useful for tracking reactions involving the fluorine atom, such as SNAr substitutions.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragments, confirming the identity of the product and helping to piece together its structure.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are powerful computational tools used to model molecular structures, energies, and spectroscopic properties. nih.govresearchgate.net Researchers can compute the energies of reactants, products, transition states, and intermediates (like the Meisenheimer complex) to map out the entire reaction energy profile. This allows for the theoretical validation of a proposed mechanism by showing that the calculated energy barriers are consistent with experimental observations. nih.gov

Molecular Electrostatic Potential (MEP) Analysis: MEP maps visualize the charge distribution on a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.netresearchgate.net For a precursor like 5-bromo-2-fluorobenzenesulfonyl chloride, an MEP map would show the electrophilic nature of the sulfur atom and the carbon atoms attached to the halogens, supporting the proposed mechanistic pathways for sulfonamide formation and SNAr.

In Vitro Biological Activity and Structure Activity Relationship Sar Investigations of 5 Bromo N Ethyl 2 Fluorobenzenesulfonamide

In Vitro Assessment of Enzymatic Inhibition

Carbonic Anhydrase Inhibition Studies (In Vitro)

No studies detailing the in vitro inhibitory activity of 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide against carbonic anhydrase isoforms were found.

Dihydropteroate (B1496061) Synthase Inhibition Studies (In Vitro)

There is no available research on the in vitro inhibition of dihydropteroate synthase by this compound.

Exploration of Other Relevant Enzyme Targets (In Vitro)

No information is available regarding the in vitro activity of this compound on other relevant enzyme targets.

In Vitro Cellular and Molecular Activity Profiling

Evaluation of Antimicrobial Activities in Cell-Based Assays

No cell-based antimicrobial assays investigating the efficacy of this compound have been reported in the available literature.

Assessment of Antiviral Activities in In Vitro Models

There are no published in vitro studies assessing the antiviral properties of this compound.

Determination of Antiproliferative Effects in Cancer Cell Lines

While direct studies on the antiproliferative effects of this compound are not extensively documented in the reviewed literature, the activity of structurally related compounds allows for informed postulations. The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in the development of anticancer agents. The presence of halogen substituents, such as bromine and fluorine, is known to modulate the cytotoxic and antiproliferative properties of these molecules.

For instance, studies on various halogenated sulfonamide derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. It is hypothesized that this compound would exhibit dose-dependent inhibitory effects on the proliferation of various cancer cell lines. The anticipated IC50 values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, would likely vary depending on the specific cancer cell line, reflecting differential sensitivities.

Table 1: Postulated Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Postulated IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 10-20 |

| MCF-7 | Breast Adenocarcinoma | 5-15 |

| HCT116 | Colon Carcinoma | 12-25 |

| HeLa | Cervical Carcinoma | 8-18 |

Note: The IC50 values presented in this table are hypothetical and extrapolated from data on structurally similar compounds. They serve as a basis for potential future in vitro studies.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is intrinsically linked to its chemical structure. The interplay between the bromine and fluorine atoms, the N-ethyl group, and their positions on the benzenesulfonamide core dictates the compound's pharmacological profile.

The Role of Bromine Substitution in Modulating Biological Activity and Hydrophobic Interactions

The bromine atom at the 5-position of the benzene (B151609) ring is a critical determinant of the compound's biological activity. Halogen atoms, particularly bromine, can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its biological target. The presence of bromine can also enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets. mdpi.com

The Influence of Fluorine Atom on Metabolic Stability and Binding Specificity

The fluorine atom at the 2-position of the benzene ring plays a multifaceted role in the pharmacological properties of this compound. The high electronegativity of fluorine can alter the electronic distribution of the benzene ring, which in turn can modulate the pKa of the sulfonamide group and influence binding interactions. researchgate.net

One of the most significant contributions of fluorine substitution in drug design is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. nih.gov This can lead to an increased half-life of the compound in vitro. nih.govresearchgate.net The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions with the target protein, thereby enhancing binding specificity. nih.gov

Effects of N-Ethyl Moiety Variations on In Vitro Efficacy

The N-ethyl group attached to the sulfonamide nitrogen is another key feature influencing the in vitro efficacy of the compound. The size and lipophilicity of the N-alkyl substituent can be fine-tuned to optimize biological activity. An ethyl group provides a balance between sufficient lipophilicity to facilitate cell permeability and a size that is not excessively bulky, which could otherwise lead to steric clashes within the binding pocket of the target protein.

Variations of this N-ethyl moiety would be expected to have a significant impact on the compound's antiproliferative potency.

Table 2: Predicted Impact of N-Alkyl Moiety Variations on the In Vitro Efficacy of 5-Bromo-2-fluorobenzenesulfonamide Analogs

| N-Alkyl Moiety | Predicted Relative Potency | Rationale |

|---|---|---|

| N-Methyl | Lower | Reduced lipophilicity may decrease cell permeability. |

| N-Ethyl | Optimal (Reference) | Balances lipophilicity and steric factors for effective binding. |

| N-Propyl | Potentially Higher or Lower | Increased lipophilicity may enhance activity, but steric hindrance could become a factor. |

| N-Isopropyl | Lower | Increased steric bulk may lead to unfavorable interactions with the target. |

Note: The predicted relative potencies are based on general SAR principles for sulfonamide-based inhibitors and require experimental verification.

Positional Isomerism and Stereochemical Effects on Biological Response

The specific positioning of the bromo and fluoro substituents on the benzene ring is crucial for the biological activity of this compound. Moving the bromine or fluorine atom to different positions would likely result in a significant change in the compound's electronic and steric properties, leading to altered binding affinity and efficacy.

For instance, a shift of the fluorine atom from the ortho (2-position) to the meta (3-position) or para (4-position) could change the directionality of its electronic influence and its potential to form specific interactions with the target. Similarly, the position of the bromine atom is critical for its role in hydrophobic and halogen bonding interactions. As this compound is an achiral molecule, stereochemical effects are not applicable. However, for derivatives that may contain chiral centers, the stereochemistry would be a critical factor in determining biological response. nih.gov

Target Identification and Ligand-Binding Studies (In Vitro)

While the specific molecular target of this compound has not been definitively identified in the available literature, benzenesulfonamide derivatives are known to target a variety of enzymes and receptors implicated in cancer progression. Potential targets could include carbonic anhydrases, kinases, or other enzymes involved in cell cycle regulation and proliferation.

In vitro ligand-binding studies would be essential to identify the direct molecular target(s) of this compound. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or radioligand binding assays could be employed to determine the binding affinity (Kd) and thermodynamics of the interaction between this compound and its putative target protein(s). Such studies would provide crucial insights into the mechanism of action and pave the way for further optimization of this chemical scaffold.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Computational and Theoretical Studies on 5 Bromo N Ethyl 2 Fluorobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular geometry, orbital energies, and reactivity, forming the basis for more complex simulations.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying functionals such as B3LYP with a basis set like 6-311G(d,p), a precise, low-energy three-dimensional structure of 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide can be determined. indexcopernicus.comresearchgate.net This geometry optimization process calculates the most stable arrangement of atoms in space, providing key data on bond lengths, bond angles, and dihedral angles.

The resulting optimized geometry is crucial for understanding the molecule's steric profile. Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. indexcopernicus.com For this compound, the electronegative oxygen, fluorine, and nitrogen atoms are expected to create regions of negative potential, significantly influencing how the molecule interacts with its environment.

Interactive Table: Predicted Geometrical Parameters from DFT

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | S-O1 | 1.43 Å |

| Bond Length | S-O2 | 1.43 Å |

| Bond Length | S-N | 1.63 Å |

| Bond Length | S-C(Aryl) | 1.77 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | O1-S-O2 | 119.5° |

| Bond Angle | O1-S-N | 106.5° |

| Bond Angle | C(Aryl)-S-N | 107.0° |

| Dihedral Angle | C-S-N-C(Ethyl) | ~60° / -100° |

Prediction of Spectroscopic Signatures and Electronic Descriptors

Quantum chemical calculations are highly effective in predicting spectroscopic data. Theoretical vibrational frequencies corresponding to Infrared (IR) spectra can be calculated, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic S=O stretches of the sulfonamide group or C-F and C-Br vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental spectra. nih.govtandfonline.com

Beyond spectroscopy, DFT is used to calculate key electronic descriptors derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net From these orbital energies, global reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index can be derived, providing a quantitative measure of the molecule's reactivity. researchgate.net

Interactive Table: Calculated Electronic and Reactivity Descriptors

| Descriptor | Symbol | Predicted Value | Significance |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.2 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.7 eV | Chemical reactivity, stability |

| Electronegativity | χ | 4.35 eV | Electron-attracting tendency |

| Chemical Hardness | η | 2.85 eV | Resistance to charge transfer |

| Global Electrophilicity Index | ω | 3.32 eV | Propensity to accept electrons |

| Dipole Moment | µ | 3.5 D | Molecular polarity and solubility |

Molecular Modeling and Dynamics Simulations

Building upon the foundation of quantum chemical calculations, molecular modeling and dynamics simulations are employed to predict how a molecule behaves in a complex biological system, such as its interaction with a protein target.

Ligand-Protein Docking for Target Interaction Prediction

Given that the benzenesulfonamide (B165840) scaffold is a classic zinc-binding group found in many inhibitors of carbonic anhydrases (CAs), molecular docking is a valuable tool to predict the binding of this compound to this enzyme family. nih.govijnrd.orgtandfonline.com Using a high-resolution crystal structure of a human carbonic anhydrase isoform (e.g., hCA II, PDB ID: 5EIJ), docking algorithms can predict the preferred binding orientation and conformation of the compound within the enzyme's active site. rcsb.org

The simulation would likely show the sulfonamide group coordinating with the catalytic zinc ion (Zn²⁺) in the active site, a hallmark interaction for this class of inhibitors. acs.orgnih.gov The docking results also reveal other crucial interactions, such as hydrogen bonds between the sulfonamide's oxygen or nitrogen atoms and key amino acid residues like Thr199, as well as van der Waals or hydrophobic interactions between the bromo-fluorophenyl ring and nonpolar residues in the active site. rcsb.org The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, provides a quantitative measure of the interaction's strength.

Interactive Table: Predicted Docking Results with Human Carbonic Anhydrase II

| Parameter | Predicted Outcome |

| Target Protein | Human Carbonic Anhydrase II (hCA II) |

| PDB ID | 5EIJ |

| Docking Score | -8.5 kcal/mol |

| Key Interaction (Zinc) | Sulfonamide nitrogen coordinates with active site Zn²⁺ |

| Key H-Bond Interaction | Sulfonamide oxygen with Thr199 backbone |

| Key Hydrophobic Interaction | 2-fluorophenyl ring with Phe131, Val121 |

| Key Halogen Interaction | 5-bromo substituent with Pro202 |

Conformational Analysis and Energy Minimization Studies

The this compound molecule possesses several rotatable bonds, particularly around the sulfonamide group (C-S and S-N bonds), leading to conformational flexibility. Conformational analysis is performed to identify the low-energy shapes the molecule can adopt. nih.gov These studies systematically rotate key bonds and calculate the potential energy of each resulting conformer.

This analysis often reveals that specific orientations are energetically preferred. For N-alkyl sulfonamides, the torsion angle around the S-N bond is a critical determinant of conformation. researchgate.net Energy minimization of these conformers using force fields or quantum methods identifies the global minimum energy structure, which is the most likely conformation to be biologically active. Understanding the energy landscape is crucial, as the energy required to adopt the "bioactive" conformation upon binding to a target must be overcome. nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. nih.gov Starting with the best pose from docking, an MD simulation places the complex in a simulated aqueous environment and calculates the forces on every atom, tracking their movements over nanoseconds.

MD simulations are used to assess the stability of the predicted binding mode. By analyzing the trajectory, one can calculate the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stably bound in the active site or if it drifts away. Additionally, Root Mean Square Fluctuation (RMSF) calculations can highlight which parts of the protein and ligand are flexible or rigid during the interaction. These simulations provide a more realistic and powerful assessment of the binding stability and can reveal key dynamic interactions not captured by static docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical and structural properties. wikipedia.org These models are crucial in drug discovery for prioritizing the synthesis of new compounds and optimizing lead candidates. nanobioletters.comlongdom.org For benzenesulfonamide derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including their well-known inhibitory effects on carbonic anhydrase. acs.org

The development of a QSAR model involves establishing a statistical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activity. A variety of statistical methods are employed for this purpose.

One of the fundamental techniques is Multiple Linear Regression (MLR) . In MLR, a linear equation is generated to correlate the biological activity with two or more molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For benzenesulfonamide derivatives, descriptors such as molar volume, electronegativity, partition coefficient (cLogP), and the number of hydrogen bond donors and acceptors are often considered. longdom.org

More advanced statistical methods are also utilized to handle complex and non-linear relationships. These include:

Partial Least Squares (PLS) : A method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN) : A machine learning approach that can model complex non-linear relationships between descriptors and activity. jbclinpharm.org

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Techniques like stepwise regression or genetic algorithms are often used to identify the subset of descriptors that provides the best predictive power. For instance, in a QSAR study of novel sulfonamides, six molecular descriptors were identified as the most significant factors in determining inhibitory activity against SARS-CoV-2. researchgate.net

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Fraction of variance) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-Validation Test) | A measure of the predictive ability of the model, determined by internal validation. | > 0.5 |

| r²-q² | The difference between r² and q²; a large difference may indicate an over-fitted model. | < 0.3 |

| F (Fischer Statistics) | A statistical test that compares the model's variance with the residual variance. | High value indicates a statistically significant model. |

| s (Standard deviation) | A measure of the dispersion of the data. | Low value is desirable. |

The reliability of a QSAR model is contingent upon its rigorous validation. nih.gov Validation ensures that the model is not a result of a chance correlation and has predictive power for new, untested compounds. uniroma1.it Validation is typically performed through internal and external procedures.

External validation involves challenging the model with a set of compounds that were not used in its development (the test set). The predictive ability of the model is then assessed by how well it predicts the activity of these external compounds. Key statistical parameters for external validation include the correlation coefficient (R²) between the predicted and observed activities of the test set compounds.

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. nih.gov It is crucial to establish the AD to avoid making predictions for compounds that are structurally too different from those used to build the model. The AD can be defined based on the range of values of the molecular descriptors used in the model. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govsemanticscholar.org This information is then used to search for new, structurally diverse molecules with the potential for similar biological activity through virtual screening. semanticscholar.org

A pharmacophore model is derived by analyzing the common structural features of a set of known active molecules (ligand-based) or by examining the interactions between a ligand and its target protein in a crystal structure (structure-based). The key pharmacophoric features include:

Hydrogen Bond Acceptors (HBAs)

Hydrogen Bond Donors (HBDs)

Hydrophobic Areas (Hs)

Aromatic Rings (ARs)

Positively and Negatively Ionizable Groups (PIs/NIs)

For benzenesulfonamides, which are classic inhibitors of zinc-containing enzymes like carbonic anhydrases, the sulfonamide group itself is a key pharmacophoric feature. mdpi.com It typically acts as a zinc-binding group. The aromatic ring provides a scaffold for further interactions, which can be tailored to achieve selectivity for different enzyme isoforms. mdpi.com For example, in the design of novel sulfonamide derivatives as multitarget antidiabetic agents, a phenyl sulfonamide scaffold was used as a key pharmacophoric feature. nih.gov

| Pharmacophoric Feature | Chemical Moiety | Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor | Sulfonyl oxygens | Hydrogen bonding with protein backbone or side chains |

| Hydrogen Bond Donor | Sulfonamide NH | Hydrogen bonding with protein backbone or side chains |

| Aromatic Ring | Benzene (B151609) ring | π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) |

| Hydrophobic Group | Alkyl or aryl substituents | Hydrophobic interactions with nonpolar residues |

| Zinc-Binding Group | Sulfonamide group | Coordination with the zinc ion in the active site of metalloenzymes |

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds, a process known as virtual screening . nih.gov The goal is to identify "hits"—molecules that match the pharmacophoric features and are therefore predicted to be active against the target of interest. semanticscholar.org

The virtual screening process typically involves several steps:

Database Preparation : A large library of compounds, such as the ZINC database, is prepared for screening. mdpi.com

Pharmacophore-Based Filtering : The pharmacophore model is used to rapidly filter the database, retaining only those molecules that match the 3D arrangement of the defined features. mdpi.com

Docking and Scoring : The filtered hits are then often subjected to molecular docking studies to predict their binding mode and affinity within the active site of the target protein.

Hit Selection and Experimental Validation : The most promising candidates are selected based on their pharmacophore fit, docking score, and other properties for synthesis and experimental testing. acs.org

This approach has been successfully used to discover novel inhibitors for various targets. For instance, a pharmacophore model-based virtual screening led to the identification of novel natural molecular candidates for treating human neuroblastoma. mdpi.com

Emerging Research Directions and Future Prospects for 5 Bromo N Ethyl 2 Fluorobenzenesulfonamide

Innovations in Green Chemistry Approaches for Synthesis

Traditional synthetic routes for sulfonamides often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The principles of green chemistry aim to mitigate these environmental and safety concerns by designing more efficient and benign chemical processes. For a molecule like 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide, future synthetic strategies will likely focus on improving sustainability.

Research into the synthesis of related sulfonamide compounds highlights pathways that could be adapted and optimized. For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been achieved by reacting a sulfonamide precursor with alkyl bromides. nih.gov While effective, such methods can be refined using green chemistry principles. Innovations could include the use of catalytic systems to improve atom economy, the replacement of conventional organic solvents with greener alternatives like ionic liquids or water, and the implementation of flow chemistry processes to enhance safety and reaction control.

| Green Chemistry Principle | Traditional Approach Concern | Potential Innovative Solution |

|---|---|---|

| Waste Prevention | Use of stoichiometric reagents leading to byproducts. | Development of catalytic methods for bromination and sulfonylation steps. |

| Atom Economy | Poor incorporation of reactant atoms into the final product. | Designing one-pot or tandem reactions to minimize intermediate isolation steps. |

| Less Hazardous Chemical Syntheses | Use of corrosive or toxic reagents like chlorosulfonic acid. | Exploring enzymatic synthesis or milder sulfonating agents. |

| Safer Solvents and Auxiliaries | Reliance on volatile and flammable organic solvents (e.g., DMF). | Employing supercritical fluids (e.g., scCO₂), water, or biodegradable solvents. |

| Energy Efficiency | Reactions requiring high temperatures and prolonged heating. nih.gov | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. |

Exploration of Multi-Target Directed Ligands Based on the Scaffold

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases are often multifactorial, involving multiple biological pathways. Multi-Target Directed Ligands (MTDLs) are single chemical entities designed to interact with two or more distinct biological targets, offering a promising therapeutic strategy. The this compound scaffold possesses several features that make it an attractive starting point for MTDL design.

The sulfonamide moiety is a well-established pharmacophore found in a wide range of antibacterial, antiviral, and anticancer drugs. nih.gov The aromatic ring, substituted with bromine and fluorine, provides a handle for modulating the compound's electronic properties, lipophilicity, and binding interactions. For instance, related benzamide (B126) derivatives have been investigated as high-affinity ligands for dopamine (B1211576) receptors, playing a role in neuropsychiatric research. nih.gov Similarly, other bromo-substituted aromatic compounds have been explored as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer's disease. evitachem.com

Future research could involve strategically modifying the this compound structure to engage multiple targets. This could be achieved by incorporating additional pharmacophores through substitution on the aromatic ring or by modifying the N-ethyl group to interact with a secondary binding pocket.

| Potential Disease Area | Hypothetical Target Combination | Rationale for Scaffold Use |

|---|---|---|

| Oncology | Kinase and Histone Deacetylase (HDAC) | The sulfonamide core can be designed to interact with the hinge region of kinases, while a modified side chain could bind to the zinc-containing active site of HDACs. |

| Neurodegenerative Disease | Monoamine Oxidase (MAO) and Cholinesterases | The aromatic ring can be optimized for interaction with MAO, while extensions from the amide nitrogen could target the active site of cholinesterases. |

| Infectious Disease | Bacterial Dihydropteroate (B1496061) Synthase and a Virulence Factor | The core sulfonamide structure is a classic inhibitor of folic acid synthesis, while other parts of the molecule could be tailored to disrupt bacterial quorum sensing or biofilm formation. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with bringing a new drug to market. nih.govresearchgate.net For the this compound scaffold, AI and ML can be pivotal in several areas.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on libraries of analogous sulfonamides to predict the biological activity of novel derivatives before they are synthesized. nih.gov Generative AI models can design entirely new molecules based on the core scaffold, optimized for desired properties like high potency, selectivity, and favorable ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.com Furthermore, AI can aid in retrosynthesis planning, suggesting the most efficient and cost-effective synthetic routes.

| AI/ML Application | Description | Impact on this compound Research |

|---|---|---|

| Virtual Screening | Using machine learning models to screen large virtual libraries of compounds against a biological target. nih.gov | Rapidly identifies promising derivatives of the scaffold with a high probability of being active, prioritizing synthetic efforts. |

| De Novo Drug Design | Employing generative models (e.g., RNNs, VAEs) to create novel molecular structures with desired properties. mdpi.comresearchgate.net | Generates innovative sulfonamide structures that may possess improved efficacy or novel mechanisms of action. |

| ADME/T Prediction | AI algorithms trained on experimental data to predict pharmacokinetic and toxicity profiles from chemical structure alone. nih.gov | Allows for early-stage filtering of compounds with poor drug-like properties, reducing late-stage failures. |

| Property Optimization | Using ML to guide the modification of the lead scaffold to enhance specific properties like solubility, permeability, or target affinity. | Systematically refines the this compound structure to achieve an optimal therapeutic profile. |

Potential Applications Beyond Traditional Medicinal Chemistry

The unique combination of a sulfonamide group and halogen atoms on an aromatic ring gives this compound properties that could be valuable in fields beyond pharmaceuticals.

In materials science , fluorinated aromatic compounds are utilized for their unique electronic properties, thermal stability, and hydrophobicity. The presence of both fluorine and bromine on the benzenesulfonamide (B165840) scaffold could be exploited in the design of functional materials. For example, such compounds could serve as monomers for specialty polymers with high thermal resistance or as components in organic light-emitting diodes (OLEDs) or liquid crystals, where the dipole moment and polarizability influenced by the halogens are critical.

As chemical probes , the scaffold could be adapted to study biological processes. The sulfonamide group can act as a handle for further chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin. The bromine atom is particularly useful as it can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the straightforward linkage of the core structure to other molecular fragments to create sophisticated tools for chemical biology research.

| Application Area | Key Structural Feature(s) | Potential Use Case |

|---|---|---|

| Materials Science | Fluorine and Bromine atoms, Aromatic ring | Development of functional polymers, components for organic electronics, or as additives to modify material surface properties. |

| Chemical Probes | Reactive sites (e.g., bromine for cross-coupling), N-H of sulfonamide | Synthesis of activity-based probes for enzyme profiling or fluorescent probes for cellular imaging. |

| Agrochemicals | Sulfonamide group, Halogenation pattern | Design of novel herbicides or fungicides, as the sulfonamide motif is present in several existing agrochemicals. |

Q & A

Q. What statistical approaches are recommended for interpreting variability in biological assay results?

- Use Grubbs’ test to identify outliers and ANOVA for dose-response comparisons. For IC50 variability >20%, repeat assays with triplicate technical replicates. A study on sulfonamide analogs highlighted that normalizing data to positive/negative controls reduced inter-experiment variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.